An In-depth Technical Guide to (2-Bromo-1-methoxyethyl)benzene: Properties, Synthesis, and Applications
An In-depth Technical Guide to (2-Bromo-1-methoxyethyl)benzene: Properties, Synthesis, and Applications
Abstract: (2-Bromo-1-methoxyethyl)benzene is a versatile halogenated ether that serves as a crucial intermediate in organic synthesis, particularly within the pharmaceutical and fine chemical industries. Its structure, featuring a chiral center, a reactive bromine atom, and a methoxy group on a benzylic carbon, provides a unique combination of functionalities for constructing complex molecular architectures. This guide offers a comprehensive overview of its chemical and physical properties, detailed protocols for its synthesis and purification, an analysis of its chemical reactivity, and a discussion of its applications in research and development.
Compound Identification and Structural Features
(2-Bromo-1-methoxyethyl)benzene is a substituted phenylethane derivative. The presence of a bromine atom and a methoxy group on adjacent carbons of the ethyl chain, with one of these carbons being benzylic, defines its chemical character.
Key Identifiers: A summary of the primary identifiers for (2-Bromo-1-methoxyethyl)benzene is provided in Table 1.1.
Table 1.1: Compound Identification
| Identifier | Value | Reference(s) |
|---|---|---|
| IUPAC Name | (2-bromo-1-methoxyethyl)benzene | [1] |
| CAS Number | 13685-00-2 | [1][2] |
| Molecular Formula | C₉H₁₁BrO | [1][2] |
| Molecular Weight | 215.09 g/mol | [1] |
| Canonical SMILES | COC(CBr)C1=CC=CC=C1 | [1][3] |
| InChIKey | XLUICHSZBNGJHF-UHFFFAOYSA-N | [1][3] |
| Synonyms | 2-Bromo-1-methoxy-1-phenylethane, β-Methoxyphenethyl bromide |[2][4] |
Structural Analysis: The molecule possesses a stereocenter at the carbon atom bonded to both the phenyl ring and the methoxy group (C1 of the ethyl chain). Consequently, it exists as a racemic mixture of (R)- and (S)-enantiomers unless a stereospecific synthesis is employed. The benzylic position of the methoxy group enhances the stability of potential cationic intermediates, while the primary bromide offers a reactive site for nucleophilic substitution.
Physicochemical and Spectroscopic Profile
The physical and spectroscopic properties of (2-Bromo-1-methoxyethyl)benzene are essential for its handling, characterization, and quality control in a laboratory setting.
Table 2.1: Physicochemical Properties
| Property | Value | Reference(s) |
|---|---|---|
| Boiling Point | 121-123 °C at 20 Torr | [2] |
| Density (Predicted) | 1.352 ± 0.06 g/cm³ | [2] |
| Flash Point | 98 °C | [2][3] |
| Refractive Index | 1.54 | [2][3] |
| XLogP3 | 2.4 - 2.77 |[1][2] |
Spectroscopic Characterization
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a complex multiplet for the aromatic protons (C₆H₅) in the range of 7.2-7.4 ppm. The benzylic proton (CH-O) would likely appear as a doublet of doublets around 4.5-4.8 ppm. The protons on the bromine-bearing carbon (CH₂Br) would be diastereotopic and appear as two separate multiplets (a doublet of doublets each) between 3.4-3.7 ppm. The methoxy group (OCH₃) protons would present as a singlet around 3.3-3.5 ppm.
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¹³C NMR Spectroscopy: The carbon NMR spectrum should display signals for the aromatic carbons, with the ipso-carbon around 140 ppm and others between 126-129 ppm. The carbon of the benzylic ether (C-O) is expected around 85 ppm, the bromine-bearing carbon (C-Br) around 38 ppm, and the methoxy carbon (O-CH₃) near 57 ppm.
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Infrared (IR) Spectroscopy: Key vibrational bands would include C-H stretching from the aromatic ring (~3030-3080 cm⁻¹) and aliphatic chain (~2850-2950 cm⁻¹), C=C stretching from the benzene ring (~1450-1600 cm⁻¹), a strong C-O ether stretch (~1090-1150 cm⁻¹), and a C-Br stretching band in the fingerprint region (~500-600 cm⁻¹).
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Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity for the molecular ion [M]⁺ and [M+2]⁺ at m/z 214 and 216. A prominent fragment would be the loss of a bromine atom (M-Br)⁺ at m/z 135, corresponding to the stable methoxy-stabilized benzylic cation.
Synthesis and Purification
The most direct and common synthesis of (2-Bromo-1-methoxyethyl)benzene is through the methoxybromination of styrene. This reaction proceeds via an electrophilic addition mechanism.
Synthetic Pathway: Methoxybromination of Styrene
The reaction involves the addition of a bromine electrophile and a methanol nucleophile across the double bond of styrene. N-Bromosuccinimide (NBS) in methanol is a standard reagent system for this transformation, as it provides a controlled, low-concentration source of electrophilic bromine.
Caption: Reaction mechanism for the synthesis of (2-Bromo-1-methoxyethyl)benzene.
Protocol 3.1: Synthesis via Methoxybromination
Disclaimer: This protocol is for informational purposes and should only be performed by trained professionals in a suitable laboratory setting with appropriate safety measures.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and protected from light, dissolve styrene (1.0 eq.) in anhydrous methanol (approx. 0.2 M concentration).
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Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS, 1.1 eq.) portion-wise over 30 minutes, ensuring the temperature does not exceed 5 °C.
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Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The reaction is typically complete within 2-4 hours.
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Work-up: Once the styrene is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine. Dilute the mixture with water and extract with diethyl ether or dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter. Concentrate the solvent in vacuo to yield the crude product.
Purification Protocol: Flash Column Chromatography
The crude product often contains succinimide and minor byproducts. Purification is effectively achieved using flash column chromatography.
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Column Preparation: Pack a silica gel column using a slurry method with a non-polar eluent (e.g., hexane).
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Loading: Adsorb the crude oil onto a small amount of silica gel and load it onto the top of the column.
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Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5% ethyl acetate).
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Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
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Final Step: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain (2-Bromo-1-methoxyethyl)benzene as a clear oil.
Chemical Reactivity and Synthetic Utility
The reactivity of (2-Bromo-1-methoxyethyl)benzene is dictated by its two primary functional groups: the alkyl bromide and the benzylic ether. This duality makes it a valuable building block for synthesizing more complex molecules.
Caption: Primary reaction pathways for (2-Bromo-1-methoxyethyl)benzene.
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Nucleophilic Substitution: The primary alkyl bromide is susceptible to Sₙ2 reactions with a wide range of nucleophiles (e.g., azides, amines, cyanides, alkoxides), allowing for the introduction of various functional groups. This is a common strategy in the synthesis of pharmaceutical intermediates.
-
Elimination Reactions: In the presence of a strong, non-nucleophilic base such as potassium tert-butoxide, the compound can undergo E2 elimination to form 1-methoxy-2-phenylethene (methoxystyrene).
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Organometallic Chemistry: Formation of a Grignard reagent by reaction with magnesium metal is feasible, creating a nucleophilic carbon center that can be used to form new carbon-carbon bonds.
Applications in Drug Development and Research
While specific, large-scale drug applications for (2-Bromo-1-methoxyethyl)benzene are not widely documented in public literature, its structure is analogous to side chains found in various biologically active molecules. Its utility lies in its role as a versatile intermediate. Halogenated compounds are crucial in medicinal chemistry for creating analogs of lead compounds and as precursors for more complex structures. For instance, similar bromoethylbenzene structures are used in the synthesis of CNS agents, anti-inflammatory drugs, and antibiotics[5][6]. The strategic placement of functional groups in compounds like (2-Bromo-1-methoxyethyl)benzene allows for regioselective reactions, which is critical for the purity and efficacy of final drug products[7].
Safety, Handling, and Storage
As with any halogenated organic compound, (2-Bromo-1-methoxyethyl)benzene must be handled with care. Although a specific, detailed safety data sheet (SDS) is not broadly available, data from analogous compounds like (2-bromoethyl)benzene provides guidance.
Table 6.1: General Hazard Information (based on analogs)
| Hazard Type | Description | Precaution | Reference(s) |
|---|---|---|---|
| Acute Toxicity | Harmful if swallowed. | Do not ingest. Wash hands thoroughly after handling. | [8] |
| Irritation | Causes serious eye irritation. May cause skin irritation. | Wear protective gloves and eye/face protection. | [9] |
| Flammability | Combustible liquid. | Keep away from heat, sparks, and open flames. | [8][9] |
| Special Hazard | Lachrymator (substance that causes tearing). | Handle in a well-ventilated fume hood. |[9] |
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Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes[10].
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong bases[11].
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[8].
Conclusion
(2-Bromo-1-methoxyethyl)benzene is a synthetically valuable reagent characterized by its dual functionality. Its straightforward preparation from styrene and the distinct reactivity of its alkyl bromide and benzylic ether moieties make it an important intermediate for organic chemists. A thorough understanding of its properties, synthetic routes, and handling requirements is essential for its effective and safe utilization in research and development, particularly in the pursuit of novel pharmaceutical agents and fine chemicals.
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NIST. (n.d.). Benzene, (2-bromo-1-methylethyl)-. NIST Chemistry WebBook. [Link]
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Brainly. (2019). Construct a multistep synthetic route from ethylbenzene to (2-bromoethyl)benzene. [Link]
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Appchem. (n.d.). (2-Bromo-1-methoxyethyl)benzene. [Link]
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